molecular formula C10H9N3O B13617322 1-(3-(1h-1,2,4-Triazol-1-yl)phenyl)ethan-1-one

1-(3-(1h-1,2,4-Triazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13617322
M. Wt: 187.20 g/mol
InChI Key: CNGZLLDUDMQTEH-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one is a triazole-containing aromatic ketone characterized by a phenyl ring substituted at the 3-position with a 1H-1,2,4-triazole moiety and an acetyl group. This scaffold is of significant interest in medicinal and agrochemical research due to the versatility of the 1,2,4-triazole ring, which imparts hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-[3-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(5-9)13-7-11-6-12-13/h2-7H,1H3

InChI Key

CNGZLLDUDMQTEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Triazole-Substituted Ethanones

The synthesis of triazole-containing ethanones generally involves:

  • Construction of the triazole ring via cyclization or cycloaddition reactions.
  • Functionalization of aromatic precursors to introduce the ethanone group.
  • Coupling or substitution reactions to attach the triazole moiety to the aromatic ethanone.

Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for forming 1,2,3-triazoles, which can be adapted for 1,2,4-triazoles with suitable precursors.

Specific Preparation Routes for 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one

While direct literature on this exact compound is limited, closely related compounds and analogs provide insight into effective synthetic methods.

Cyclization of Schiff Bases Containing Triazole Moieties
  • Schiff bases derived from aromatic amines and aldehydes containing triazole groups can undergo cyclization in the presence of mercaptoacetic acids to form triazolyl ethanone derivatives.
  • For example, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl ethan-1-ones with benzaldehydes under basic conditions in ethanol yield chalcones, which can be further transformed into pyrazolinyl thiazoles via reaction with thiosemicarbazide and other reagents. This method demonstrates the feasibility of constructing triazole-substituted ethanones through multi-step synthetic sequences involving condensation and cyclization steps.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • CuAAC is a robust and sustainable method for synthesizing 1,2,3-triazoles by reacting azides with terminal alkynes under copper catalysis, often promoted by visible light.
  • Phenacyl azides can be synthesized from phenacyl halides via nucleophilic substitution with sodium azide (NaN3).
  • Subsequent CuAAC reactions with terminal alkynes yield 1,2,3-triazolyl ethanone derivatives.
  • Although this method is primarily reported for 1,2,3-triazoles, adaptations for 1,2,4-triazoles exist.
  • Characterization of products typically involves 1H and 13C NMR spectroscopy, confirming the structure and substitution pattern.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields from related synthetic routes:

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Schiff base formation Aromatic amine + aldehyde Ethanol Room temp >80 Precursor for cyclization
Cyclization with mercaptoacetic acid Schiff base + mercaptoacetic acid Ethanol Reflux 77–90 Forms triazolyl ethanone derivatives
CuAAC reaction Phenacyl azide + terminal alkyne + Cu catalyst Ethanol/DMF Room temp to reflux 70–95 Visible-light promoted for sustainability
Pyrazoline-thioamide formation Chalcone + thiosemicarbazide + NaOH Dry ethanol Reflux High Intermediate for heterocycle synthesis

Detailed Research Outcomes

Spectroscopic Characterization

  • 1H NMR Spectra : Key signals include aromatic protons, triazole ring protons, and methyl or methylene groups adjacent to the ethanone carbonyl.
  • 13C NMR Spectra : Carbonyl carbons appear downfield (~190-200 ppm), while triazole carbons resonate in the 120-160 ppm range.
  • The presence of characteristic double doublets for pyrazoline protons (in related compounds) confirms ring formation and substitution patterns.

Structural Confirmation

  • Single crystal X-ray diffraction has been employed to confirm the structure of related triazole-heterocyclic compounds, validating the connectivity and conformation of the triazole ring linked to the ethanone moiety.

Reaction Efficiency and Sustainability

  • Visible light-promoted CuAAC reactions offer a sustainable and straightforward synthesis route, minimizing harsh conditions and toxic reagents.
  • The use of ethanol and other green solvents is common, enhancing the environmental profile of these syntheses.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Schiff Base Cyclization Aromatic amine, aldehyde, mercaptoacetic acid Cyclization High yields, versatile Multi-step, requires purification
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) Phenacyl azide, terminal alkyne, Cu catalyst Click reaction Mild conditions, sustainable Primarily for 1,2,3-triazoles; adaptation needed for 1,2,4-triazoles
Pyrazoline-Thioamide Pathway Chalcones, thiosemicarbazide, NaOH Condensation, cyclization Access to heterocyclic derivatives Requires base and reflux

Chemical Reactions Analysis

1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, properties, and biological activities:

Compound Name Structural Variation Key Properties Synthesis Method Biological Activity Reference
1-(3-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (WC6) Fluorine at phenyl 3-position Formula: C₁₀H₈FN₃O; SMILES: O=C(Cn1cncn1)c1cccc(F)c1 Not specified Antifungal (inferred from triazole derivatives)
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one Difluoro substitution on phenyl Intermediate in impurity synthesis (IMP-5.312) Reacted with Zn/I₂ in THF Not explicitly stated
1-[3-(1H-1,2,3-Triazol-1-yl)phenyl]ethan-1-one 1,2,3-Triazole instead of 1,2,4-triazole Molecular weight: 187.20; CAS: 85862-97-1 Not detailed Unreported
1-(3-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one Pyrazole ring with iodine substituent CAS: 1519748-73-2 Commercial synthesis Unreported
1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-one Imidazole instead of triazole Formula: C₁₁H₁₀N₂O; CAS: 25700-00-9 Not detailed Unreported
3-Phenyl-2-(1H-tetrazol-1-yl)ethanone Tetrazole ring substitution Crystal structure reported Condensation/cyclization Coordination chemistry applications

Structural and Functional Differences

  • Substituent Effects : Fluorine atoms (as in ) enhance electronegativity and metabolic stability, while bulkier groups (e.g., iodine in ) may influence solubility and steric hindrance.
  • Ketone vs. Oxime Derivatives : Compounds like (Z)-1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime () introduce oxime ethers, improving antifungal activity through enhanced hydrogen bonding.

Physicochemical Properties

  • Crystallography : Crystal structures of analogs (e.g., ) reveal hydrogen-bonding networks involving triazole N-atoms, critical for stabilizing molecular conformations.
  • Thermal Stability: Melting points vary widely; for example, 3-phenyl-2-(1H-tetrazol-1-yl)ethanone monohydrate () exhibits a higher mp (65–67°C) due to crystalline lattice stability.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature60–80°CReduces decomposition
SolventDMF or THFEnhances reactant solubility
CatalystCu(I) for CuAACAccelerates cycloaddition
PurificationHPLC/recrystallizationPurity >95%

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to triazole protons (~8.1–8.3 ppm) and ketone carbonyl (~205–210 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in bicyclic frameworks .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 239.1) .
  • Chromatography :
    • HPLC : C18 columns with acetonitrile/water gradients assess purity .
    • TLC : Monitors reaction progress using silica gel plates .

Advanced: How can crystallographic refinement resolve high thermal motion in the triazole ring during structural analysis?

Answer:

  • Software : SHELX suite (SHELXL/SHELXS) refines disordered regions by partitioning anisotropic displacement parameters .
  • Strategies :
    • Twinned data handling : Use SHELXL’s TWIN/BASF commands for multi-component crystals .
    • Thermal motion constraints : Apply RIGU or DELU restraints to stabilize triazole ring atoms .
  • Validation : ORTEP-3 visualizes electron density maps to confirm refinement accuracy .

Q. Table 2: Crystallographic Refinement Parameters

IssueSHELX CommandOutcome
Thermal disorderPART, SIMUReduced R-factor (<0.05)
TwinningTWIN, BASFResolved pseudo-merohedral twinning
Hydrogen placementAFIX 147Accurate H-atom positions

Advanced: How can discrepancies in biological activity data across assays be systematically addressed?

Answer:

  • Assay standardization :
    • Dose-response curves : Use Hill slopes to compare potency (IC₅₀/EC₅₀) across cell lines .
    • Controls : Include reference compounds (e.g., fluconazole for antifungal assays) .
  • Mechanistic studies :
    • Enzyme kinetics : Measure triazole-mediated cytochrome P450 inhibition via UV-Vis spectroscopy .
    • Molecular docking : Validate binding modes with AutoDock Vina against crystallographic targets (e.g., CYP51) .
  • Statistical analysis : Apply ANOVA to identify inter-assay variability sources .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Docking protocols :
    • Protein preparation : Remove water molecules, add hydrogens, and define active sites (e.g., using AutoDock Tools) .
    • Ligand flexibility : Account for triazole ring tautomerism via conformational sampling .
  • MD simulations :
    • GROMACS/AMBER : Simulate binding stability over 100 ns with CHARMM force fields .
    • MM-PBSA : Calculate binding free energy (±2 kcal/mol accuracy) .
  • Validation : Cross-check with experimental IC₅₀ values and mutagenesis data .

Advanced: How does stereochemistry in bicyclic analogs influence biological activity?

Answer:

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Activity correlation :
    • (1R,5S) configuration : Higher antifungal activity due to optimal hydrophobic pocket fit in CYP51 .
    • Azetidine derivatives : Steric hindrance from 3-substituents reduces off-target binding .
  • Pharmacophore modeling : MOE or Schrödinger Suite maps steric/electronic requirements for target engagement .

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